A Technical Guide to (R)-1-Boc-4-oxopiperidine-2-carboxylic acid: Properties, Reactivity, and Applications in Synthesis
A Technical Guide to (R)-1-Boc-4-oxopiperidine-2-carboxylic acid: Properties, Reactivity, and Applications in Synthesis
Executive Summary: (R)-1-Boc-4-oxopiperidine-2-carboxylic acid is a chiral, trifunctional heterocyclic compound of significant interest in medicinal chemistry and drug development. Its constrained piperidine core, combined with orthogonally reactive functional groups—a Boc-protected amine, a carboxylic acid, and a ketone—makes it a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, spectroscopic signature, core reactivity, and strategic applications, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable synthetic building block.
Introduction: The Strategic Value of a Trifunctional Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. The introduction of stereochemistry and multiple functional groups onto this core allows for the precise three-dimensional positioning of pharmacophoric elements, enhancing binding affinity and selectivity for biological targets.
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid, with CAS Number 1212176-33-4, embodies this principle of molecular complexity.[1] It presents three distinct points for chemical modification:
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N-Boc Group: A stable, acid-labile protecting group that masks the secondary amine, allowing for selective reactions at other sites.
-
C2-Carboxylic Acid: A nucleophilic handle for amide bond formation, esterification, or reduction, enabling peptide-like extensions or other modifications.
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C4-Ketone: An electrophilic center amenable to nucleophilic addition, reductive amination, or conversion to other functional groups, providing a key vector for structural diversification.
The fixed R stereochemistry at the C2 position provides a crucial chiral element for designing stereospecific interactions with target proteins.
Caption: Chemical structure of (R)-1-Boc-4-oxopiperidine-2-carboxylic acid.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. While specific experimental data for the (R)-enantiomer is limited, data from its (S)-counterpart and related structures provide a reliable profile.
Physical Properties
| Property | Value | Source |
| CAS Number | 1212176-33-4 | [1] |
| Molecular Formula | C₁₁H₁₇NO₅ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| Appearance | White to off-white solid (presumed) | N/A |
| Melting Point | 121-126 °C (for (S)-enantiomer) | [2][3] |
| Solubility | 12 g/L in water at 25°C (for (S)-enantiomer) | [2][3] |
| Optical Rotation | Expected to be positive; [(S)-enantiomer is -22° (c=1, Chloroform)] | [2][3] |
The compound is noted to be potentially air and moisture sensitive (hygroscopic), necessitating careful handling and storage.[2][3]
Spectroscopic Characterization
A robust analytical assessment is key to verifying the identity and purity of the material. The following are the expected spectroscopic signatures.
| Technique | Expected Features |
| ¹H NMR | ~1.4-1.5 ppm: Singlet, 9H (Boc group protons). ~2.0-3.0 ppm: Multiplets, ~4H (piperidine ring protons at C3, C5). ~3.5-4.5 ppm: Multiplets, ~3H (piperidine ring protons at C2, C6). ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton). Note: Due to rotational isomers (rotamers) around the N-Boc amide bond, some peaks may appear broadened or duplicated. |
| ¹³C NMR | ~28 ppm: Boc methyl carbons. ~40-55 ppm: Piperidine ring CH₂ and CH carbons. ~80 ppm: Boc quaternary carbon. ~155 ppm: Boc carbonyl carbon. ~170-175 ppm: Carboxylic acid carbonyl carbon. ~205-210 ppm: Ketone carbonyl carbon. |
| IR Spectroscopy | ~3300-2500 cm⁻¹: Broad O-H stretch (carboxylic acid). ~1740 cm⁻¹: C=O stretch (ketone). ~1710 cm⁻¹: C=O stretch (carboxylic acid). ~1690 cm⁻¹: C=O stretch (Boc carbamate). |
| Mass Spectrometry | [M+H]⁺: 244.11. [M+Na]⁺: 266.10. Common fragments would include loss of the Boc group (C₅H₉O₂) leading to a fragment around m/z 144.06. |
Chemical Reactivity and Synthetic Protocols
The synthetic utility of this molecule stems from the differential reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the scaffold.
Caption: Reactivity map of the key functional groups.
The N-Boc Protecting Group: A Gateway to the Amine
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. Its function here is to temporarily render the piperidine nitrogen non-nucleophilic and non-basic.
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Causality: The Boc group is stable to a wide range of non-acidic reagents, including organometallics, reducing agents, and coupling reagents, which is why it is chosen to allow for selective chemistry at the ketone and carboxylic acid sites. Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), which cleanly liberates the secondary amine as a salt.
The C2-Carboxylic Acid: The Amide Coupling Handle
The carboxylic acid is readily activated for nucleophilic attack, most commonly to form amide bonds with primary or secondary amines. This is a fundamental transformation in the synthesis of peptide mimetics and other complex molecules.
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Trustworthiness through Self-Validation: A successful coupling reaction is validated by the disappearance of the starting materials (amine and acid) and the appearance of the new amide product, easily monitored by LC-MS. The mass of the product will correspond to (Mass of Acid + Mass of Amine - 18).
Experimental Protocol: Standard Amide Coupling
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Dissolution: Dissolve (R)-1-Boc-4-oxopiperidine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
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Activation: Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 15-30 minutes. The formation of the activated ester can be observed.
-
Nucleophilic Attack: Add the desired amine (1.0-1.2 eq) to the solution.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor progress using TLC or LC-MS until the starting acid is consumed.
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Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with a weak acid (e.g., 1N HCl or citric acid solution), saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or preparative HPLC.
The C4-Ketone: A Point of Diversification
The ketone at the C4 position is a versatile electrophilic site. It can be targeted for:
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Reduction: Using mild reducing agents like sodium borohydride (NaBH₄) will convert the ketone to a secondary alcohol, introducing a new stereocenter.
-
Nucleophilic Addition: Reaction with Grignard reagents (R-MgBr) or organolithiums (R-Li) adds an alkyl, aryl, or other group to the C4 position, forming a tertiary alcohol.
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Reductive Amination: A two-step or one-pot reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride) forms a C-N bond, introducing a substituted amine at the C4 position.
Applications in Drug Discovery
This building block is primarily used as an intermediate in the synthesis of high-value, complex molecules for pharmaceutical research.[2][3] Its constrained cyclic nature often imparts favorable properties to the final compound, such as increased metabolic stability and pre-organization for receptor binding.
While direct applications of this specific (R)-isomer are proprietary, the utility of the core scaffold is well-documented. For instance, the related 1-Boc-4-aminopiperidine-4-carboxylic acid is a key reactant for synthesizing:
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SIRT2 inhibitors[4]
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Melanin-concentrating hormone receptor 1 (MCHR1) antagonists[4]
-
Neurokinin-1 (NK-1) receptor ligands[4]
This demonstrates the scaffold's value in generating compounds that target a wide range of therapeutic areas, from metabolic disorders to neuroscience.[5]
Caption: Conceptual workflow from building block to drug candidate.
Safety, Handling, and Storage
Proper handling is essential to maintain the integrity of the compound and ensure user safety.
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Hazards: The material may cause respiratory irritation and is known to cause serious eye irritation.[1][2] Standard GHS warnings for skin and eye irritation apply.[2]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][6] For long-term storage and to prevent degradation from moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (unless for deprotection).[2][6]
-
Spills: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[1][6]
Conclusion
(R)-1-Boc-4-oxopiperidine-2-carboxylic acid is more than a simple chemical; it is a strategically designed synthetic intermediate that provides a robust and versatile platform for innovation in drug discovery. Its trifunctional nature, combined with a stereochemically defined core, allows for the systematic and controlled synthesis of diverse and complex molecules. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively unlock its potential to accelerate the development of next-generation therapeutics.
References
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PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylic acid, 95%, Thermo Scientific Chemicals. Fisher Scientific Canada. Retrieved from [Link]
-
Capot Chemical. (2018). MSDS of (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
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